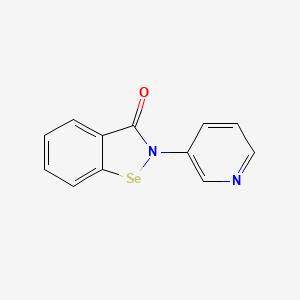
RP-61605
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of RP-61605 involves several steps, typically starting with the preparation of the core benzisoselenazol-3(2H)-one structure. This is followed by the introduction of the pyridinyl group at the 2-position. The reaction conditions often involve the use of selenium reagents and specific catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
化学反応の分析
RP-61605 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different selenium-containing compounds.
Reduction: Reduction reactions can convert it into simpler selenium derivatives.
Substitution: The pyridinyl group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions.
科学的研究の応用
RP-61605 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Its selenium content makes it valuable in studies related to selenium biochemistry and its role in biological systems.
Medicine: Research has explored its potential as an antioxidant and its effects on cellular processes.
Industry: It is used in the development of new materials and as a component in certain industrial processes
作用機序
The mechanism of action of RP-61605 involves its interaction with molecular targets in biological systems. It can act as an antioxidant, neutralizing free radicals and protecting cells from oxidative damage. The pathways involved include the modulation of redox-sensitive signaling pathways and the regulation of gene expression related to oxidative stress responses .
類似化合物との比較
RP-61605 is unique due to its specific structure and selenium content. Similar compounds include other benzisoselenazolones and pyridinyl derivatives. Compared to these compounds, this compound offers distinct advantages in terms of its reactivity and potential applications in various fields. Some similar compounds include:
- 1,2-Benzisoselenazol-3(2H)-one
- 2-(3-pyridinyl)-1,2-benzisoselenazol-3(2H)-one
- Other selenium-containing heterocycles .
特性
CAS番号 |
89780-24-5 |
|---|---|
分子式 |
C12H8N2OSe |
分子量 |
275.2 g/mol |
IUPAC名 |
2-pyridin-3-yl-1,2-benzoselenazol-3-one |
InChI |
InChI=1S/C12H8N2OSe/c15-12-10-5-1-2-6-11(10)16-14(12)9-4-3-7-13-8-9/h1-8H |
InChIキー |
USKVYNKDRAWQBW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N([Se]2)C3=CN=CC=C3 |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N([Se]2)C3=CN=CC=C3 |
Key on ui other cas no. |
89780-24-5 |
同義語 |
NAT 06-123 NAT-06-123 RP 61605 RP-61605 RP61605 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


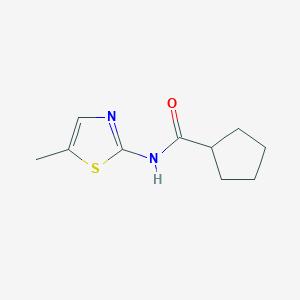
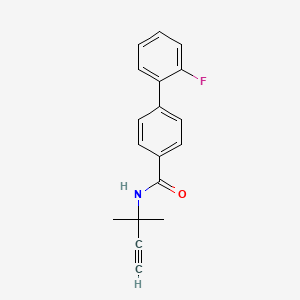
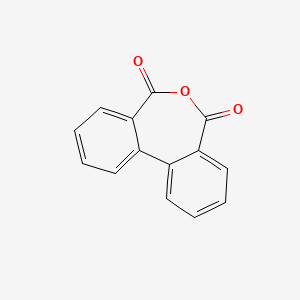

![1,3-Dimethyl-5-[[2-[2-(4-nitrophenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1222311.png)
![N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-[[(E)-3-oxo-3-pyridin-4-ylprop-1-enyl]amino]benzenesulfonamide](/img/structure/B1222312.png)
![3-[2-(4-fluorophenyl)-4-quinolinyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1222313.png)
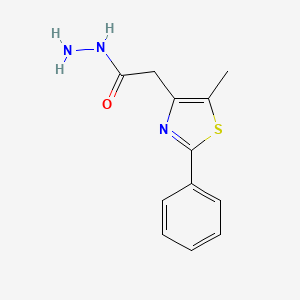
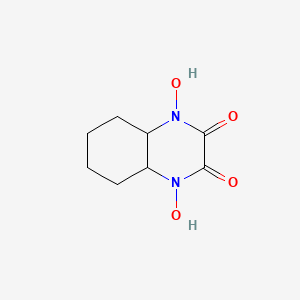
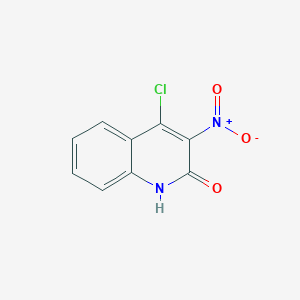
![N-(4-bromophenyl)-2-{4-[(4-bromophenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B1222322.png)
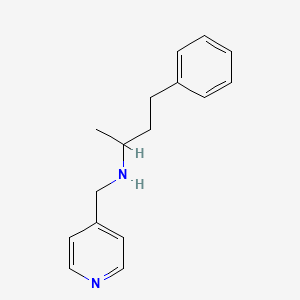
![2-[1-(3,4-dihydro-2H-quinolin-1-yl)-1-oxopropan-2-yl]isoindole-1,3-dione](/img/structure/B1222325.png)

